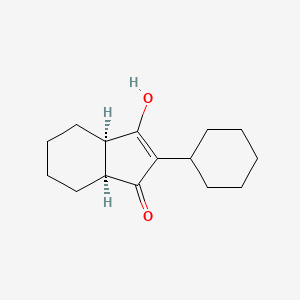
cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Ciclohexil-3-hidroxi-3a,4,5,6,7,7a-hexahidroinden-1-ona: es un compuesto orgánico complejo que se caracteriza por su estructura única, la cual incluye un grupo ciclohexilo y un núcleo hexahidroindenona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de cis-2-Ciclohexil-3-hidroxi-3a,4,5,6,7,7a-hexahidroinden-1-ona generalmente involucra varios pasos, comenzando con precursores fácilmente disponibles. Un método común involucra la ciclización de un precursor adecuado bajo condiciones ácidas o básicas, seguida de la introducción del grupo ciclohexilo a través de una reacción de alquilación de Friedel-Crafts. El paso final a menudo involucra la reducción del intermedio para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de los métodos de síntesis de laboratorio, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los catalizadores y solventes se eligen para maximizar el rendimiento y minimizar los residuos, y las condiciones de reacción se controlan cuidadosamente para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
cis-2-Ciclohexil-3-hidroxi-3a,4,5,6,7,7a-hexahidroinden-1-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes alcoholes o hidrocarburos.
Sustitución: El grupo ciclohexilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir varios alcoholes o hidrocarburos.
Aplicaciones Científicas De Investigación
cis-2-Ciclohexil-3-hidroxi-3a,4,5,6,7,7a-hexahidroinden-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y las vías metabólicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo mediante el cual cis-2-Ciclohexil-3-hidroxi-3a,4,5,6,7,7a-hexahidroinden-1-ona ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos y vías celulares. El mecanismo exacto puede variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
cis-2-Ciclohexil-3-hidroxi-3a,4,5,6,7,7a-hexahidroinden-1-ona: comparte similitudes con otros derivados de ciclohexilo y hexahidroindenona.
Derivados de ciclohexilo: Compuestos con grupos ciclohexilo similares pero diferentes estructuras centrales.
Derivados de hexahidroindenona: Compuestos con núcleos de hexahidroindenona similares pero diferentes sustituyentes.
Propiedades
Número CAS |
871482-76-7 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(3aR,7aS)-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C15H22O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h10-12,16H,1-9H2/t11-,12+/m1/s1 |
Clave InChI |
DFYBCZSXRSGTBE-NEPJUHHUSA-N |
SMILES isomérico |
C1CCC(CC1)C2=C([C@@H]3CCCC[C@@H]3C2=O)O |
SMILES canónico |
C1CCC(CC1)C2=C(C3CCCCC3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


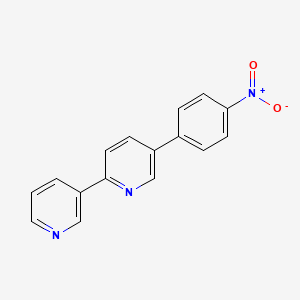
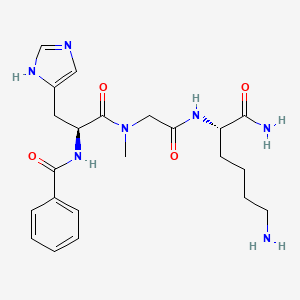

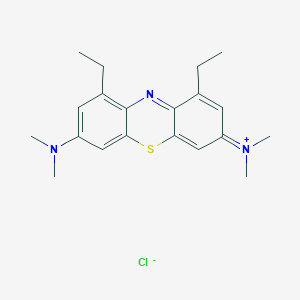
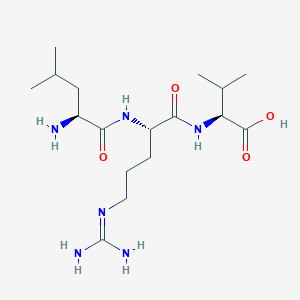


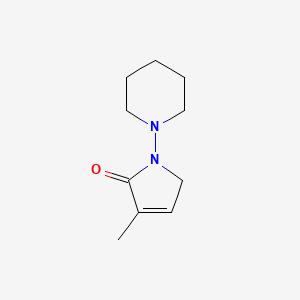
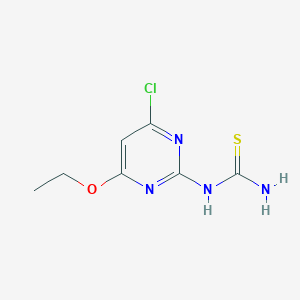
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
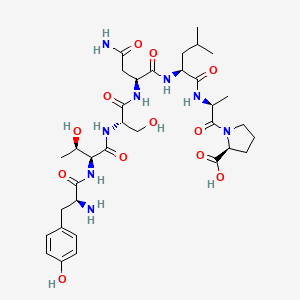
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)

